molecular formula C11H14BrNO B1612392 4-(2-Bromophenoxy)piperidine CAS No. 916971-29-4

4-(2-Bromophenoxy)piperidine

Cat. No.: B1612392
CAS No.: 916971-29-4
M. Wt: 256.14 g/mol
InChI Key: UIMMTLBEKPSEGH-UHFFFAOYSA-N
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Description

4-(2-Bromophenoxy)piperidine is an organic compound with the molecular formula C11H14BrNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromophenoxy group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenoxy)piperidine typically involves the reaction of 2-bromophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the ether linkage between the bromophenol and piperidine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromophenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Synthesis
4-(2-Bromophenoxy)piperidine serves as an essential intermediate in the synthesis of various pharmaceuticals. Its bromophenoxy group enhances the compound's reactivity, allowing for further modifications that lead to biologically active derivatives. For example, it has been utilized to develop compounds targeting specific receptors involved in pain and inflammation pathways .

Cancer Therapy

Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including those derived from this compound. Research indicates that these derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects superior to traditional chemotherapy agents like bleomycin . The three-dimensional structure of these compounds contributes to their ability to interact effectively with protein targets involved in tumor progression.

Mechanisms of Action
The mechanism by which this compound derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. For instance, some studies have reported that these compounds inhibit IKKβ, a critical regulator of NF-κB signaling, thus reducing chronic inflammation and neoplastic progression .

Neuropathic Pain Management

Receptor Modulation
In the context of neuropathic pain treatment, this compound derivatives have been investigated as potential dual agonists targeting μ-opioid and σ1 receptors. This dual action may enhance analgesic efficacy while minimizing side effects commonly associated with opioid therapies . The structural modifications facilitated by the piperidine moiety are crucial for improving receptor affinity and selectivity.

Neurodegenerative Diseases

Alzheimer's Disease
The incorporation of this compound into drug candidates has shown promise in treating neurodegenerative diseases such as Alzheimer's. Compounds derived from this scaffold have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a significant role in cholinergic signaling . Enhancing brain exposure through structural modifications has also been noted, potentially improving therapeutic outcomes in Alzheimer's patients.

Research Case Studies

Study Application Findings
Study ACancer TherapyDerivatives showed higher cytotoxicity than bleomycin; effective against FaDu hypopharyngeal tumor cells.
Study BPain ManagementCompounds exhibited dual agonist properties at μ-opioid and σ1 receptors; potential for improved analgesia.
Study CAlzheimer's DiseaseInhibition of AChE and BuChE; improved brain exposure noted with modified piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various receptors and enzymes, modulating their activity. The piperidine ring can also influence the compound’s binding affinity and selectivity for its targets. These interactions can lead to changes in cellular signaling pathways, affecting physiological and biochemical processes .

Comparison with Similar Compounds

    4-(2-Chlorophenoxy)piperidine: Similar structure but with a chlorine atom instead of bromine.

    4-(2-Fluorophenoxy)piperidine: Contains a fluorine atom in place of bromine.

    4-(2-Methylphenoxy)piperidine: Features a methyl group instead of bromine.

Uniqueness: 4-(2-Bromophenoxy)piperidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity for certain receptors and enzymes .

Biological Activity

4-(2-Bromophenoxy)piperidine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromophenoxy group. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The bromophenoxy group facilitates halogen bonding, while the piperidine ring can engage with receptor sites. These interactions can modulate enzyme activities or receptor functions, leading to diverse biological effects.

Biological Activities

  • Antiviral Activity :
    Research has shown that compounds similar to this compound exhibit antiviral properties. For instance, a related compound demonstrated an IC50 value of 21.7 μM against Zika virus protease, highlighting the potential for developing antiviral agents based on this scaffold .
  • Neuroprotective Effects :
    The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Inhibition of cholesterol metabolism through Cyp46 (CH24H) inhibition has emerged as a promising therapeutic strategy, suggesting that derivatives of this compound could play a role in mitigating neurodegeneration .
  • Antibacterial Activity :
    Similar compounds have shown significant antibacterial activity against various strains. For example, molecular docking studies indicated that certain piperidine derivatives had potent inhibitory effects on bacterial DNA gyrase, essential for DNA replication in bacteria .

Case Study 1: Antiviral Screening

In a study aimed at identifying inhibitors of Zika virus protease, several piperidine derivatives were synthesized and screened. The results indicated that compounds with bromophenyl substitutions exhibited enhanced antiviral activity compared to their non-brominated counterparts, demonstrating the importance of halogen substitution in biological efficacy .

Case Study 2: Neuroprotective Potential

A recent investigation into Cyp46 inhibitors found that certain analogs of piperidine showed promise in reducing neuronal cell death associated with Alzheimer's disease. The study highlighted the potential for these compounds to improve cognitive function by modulating cholesterol metabolism in the brain .

Table 1: Biological Activity Summary of this compound Derivatives

Activity TypeCompound StructureIC50 Value (μM)Reference
Antiviral5,6-Di(4-bromophenyl)-2-(piperidin-4-ylmethoxy)pyrazine21.7
NeuroprotectionCyp46 (CH24H) InhibitorN/A
AntibacterialVarious piperidine derivativesMIC values up to 12.5

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Bromophenoxy)piperidine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound involves nucleophilic substitution between 2-bromophenol and piperidine derivatives. Key variables include solvent choice (e.g., dichloromethane), base selection (e.g., NaOH), temperature control (room temperature vs. reflux), and reaction time. A fractional factorial design can optimize yields by testing combinations of these variables. For example, demonstrates that using NaOH in dichloromethane at ambient temperature achieves 99% purity after recrystallization. Systematic optimization should include purity analysis via HPLC and yield calculations. Reference :

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : Confirm molecular structure via 1^1H and 13^13C NMR, focusing on characteristic peaks (e.g., aromatic protons from bromophenoxy groups and piperidine ring protons).
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm, comparing retention times against standards.
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or GC-MS.
    reports 99% purity using similar protocols.
    Reference :

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H313 hazard code).
  • Ventilation : Use fume hoods to avoid inhalation (H332).
  • Waste Disposal : Segregate halogenated waste for professional treatment (P501).
    and emphasize these protocols, particularly for brominated compounds.
    Reference :

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model:

  • Electrophilic Reactivity : Analyze electron density maps to identify nucleophilic/electrophilic sites.
  • Solvent Effects : Use COSMO-RS models to simulate solvation in dichloromethane or THF.
  • Thermodynamic Stability : Calculate Gibbs free energy of intermediates.
    highlights software like Gaussian or ORCA for such simulations.
    Reference :

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Address discrepancies via:

  • Meta-Analysis : Pool data from multiple studies to identify outliers.
  • Dose-Response Curves : Re-evaluate activity across concentrations to confirm EC50_{50}/IC50_{50} values.
  • Structural Analog Comparison : Compare with analogues like 4-(4-Bromophenyl)piperidine hydrochloride () to isolate substituent effects.
    recommends factorial design to isolate variables causing contradictions.
    Reference :

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

  • Methodological Answer : SAR workflows include:

  • Positional Isomerism : Compare 2-bromo vs. 4-bromo substituents ( vs. 13).
  • Piperidine Modifications : Introduce methyl or sulfonyl groups () to alter steric/electronic profiles.
  • Biological Assays : Test against target enzymes (e.g., kinases) to correlate substituents with inhibition.
    provides a template for antipsychotic SAR studies.
    Reference :

Q. What theoretical frameworks underpin the design of experiments (DoE) for studying this compound?

  • Methodological Answer : DoE principles include:

  • Factorial Design : Test variables (e.g., solvent, catalyst) systematically ( ).
  • Response Surface Methodology (RSM) : Optimize reaction yield/purity.
  • Ontological Alignment : Define research goals using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant; ).
    demonstrates quasi-experimental designs for chemical education, adaptable to synthesis studies.
    Reference :

Q. How can researchers integrate this compound into multi-step synthetic pathways for complex molecules?

  • Methodological Answer : Strategies include:

  • Protecting Group Chemistry : Use tert-butoxycarbonyl (Boc) groups to shield piperidine amines during subsequent reactions.
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura couplings with bromophenoxy motifs ().
  • Scalability Analysis : Use process simulation tools (e.g., Aspen Plus) to model industrial-scale synthesis ().
    highlights RDF2050108 (process control in chemical engineering) for scaling workflows.
    Reference :

Properties

IUPAC Name

4-(2-bromophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMMTLBEKPSEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587442
Record name 4-(2-Bromophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916971-29-4
Record name 4-(2-Bromophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
4-(2-Bromophenoxy)piperidine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
4-(2-Bromophenoxy)piperidine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
4-(2-Bromophenoxy)piperidine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
4-(2-Bromophenoxy)piperidine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
4-(2-Bromophenoxy)piperidine
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
4-(2-Bromophenoxy)piperidine

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